molecular formula C11H8ClNOS2 B187482 5-(p-Chlorobenzylidene)-3-methylrhodanine CAS No. 23517-83-1

5-(p-Chlorobenzylidene)-3-methylrhodanine

Cat. No.: B187482
CAS No.: 23517-83-1
M. Wt: 269.8 g/mol
InChI Key: LBRYJAAWKRWXCV-TWGQIWQCSA-N
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Description

5-(p-Chlorobenzylidene)-3-methylrhodanine, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a derivative of rhodanine, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The p-chlorobenzylidene group is attached to the nitrogen atom of the rhodanine ring, which confers specific chemical and biological properties to the molecule.

Scientific Research Applications

Synthesis and Characterization

5-(p-Chlorobenzylidene)-3-methylrhodanine has been investigated in the context of synthesizing novel chemical compounds. For instance, the crossed aldolization of aromatic aldehydes with 3-methylrhodanine, catalyzed by 1-butyl-3-methylimidazolium chloride in water under microwave irradiation conditions, leads to the synthesis of 5-arylidene-3-methylrhodanine derivatives. This process demonstrates an efficient method for generating these compounds, showcasing the versatile applications of this compound in organic synthesis (Le et al., 2016).

Chemoselectivity in Reactions

The compound has also been studied for its chemoselective reaction behavior. Research on 5-benzylidene-3-phenylrhodanine, a closely related compound, has shown chemoselective reactions with diazomethanes, leading to spirocyclopropane derivatives and C-methylated products. These findings highlight the compound's potential for selective chemical transformations, which could be applicable to this compound as well (Seyfried et al., 2009).

Molecular Rearrangement Studies

The thermal rearrangement of rhodanine derivatives, including those similar to this compound, has been extensively studied. These investigations shed light on the complex reaction pathways and potential applications of these compounds in synthesizing novel materials or as intermediates in organic synthesis processes (Atalla et al., 1990).

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYJAAWKRWXCV-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23517-83-1
Record name Rhodanine, 5-(p-chlorobenzylidene)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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